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Compound of Interest

Compound Name: 2A3

Cat. No.: B031109

Technical Support Center: 2A3 Probing Experiments

Welcome to the technical support center for minimizing RNA degradation during 2A3 (a SHAPE
reagent) probing experiments. This guide provides answers to frequently asked questions and

detailed troubleshooting advice to help you ensure the integrity of your RNA throughout your
workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in the lab?

Al: RNases are robust enzymes that are ubiquitous in the laboratory environment, making

RNA highly susceptible to degradation.[1][2][3] The most common sources of contamination
include:

e Personnel: Hands, skin flakes, and saliva are major sources of RNases.[2][4][5] Always wear
gloves and a clean lab coat.[4][6][7]

o Surfaces and Equipment: Benchtops, pipettes, glassware, and electrophoresis tanks can
harbor RNases.[4][6]

e Reagents and Solutions: Water and buffers not specifically prepared and certified as RNase-
free can be a significant source of contamination.[7][8]
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e Environment: Dust particles and airborne microbes can introduce RNases into your
experiments.[2][4]

Q2: How can | ensure my workspace and reagents are RNase-free?

A2: Creating and maintaining an RNase-free environment is critical for successful RNA work.[2]
Key practices include:

Designated Area: Establish a dedicated workspace specifically for RNA experiments.[4][6]

o Surface Decontamination: Regularly clean benchtops, pipettes, and equipment with
commercially available RNase decontamination solutions (e.g., RNaseZap™) or treat them
with solutions like 0.1 M NaOH / 1 mM EDTA.[2][4][6][8]

 RNase-Free Consumables: Use certified RNase-free disposable plasticware, including
pipette tips (barrier tips are highly recommended) and microcentrifuge tubes.[1][4][6][7]

» Reagent Preparation: Prepare all agueous solutions using certified RNase-free water.[7][8]
When preparing buffers in-house, it is common to treat the water with diethylpyrocarbonate
(DEPC), which inactivates RNases.[4][7][9] Note that DEPC is a suspected carcinogen and
must be handled with care, and solutions containing Tris cannot be DEPC-treated.[2][4]

Q3: What are the key quality control metrics for RNA used in 2A3 probing?

A3: Before beginning a 2A3 probing experiment, it is essential to assess the quality of your
starting RNA. Poor quality RNA will lead to unreliable and uninterpretable results.[10] The
primary metrics are purity and integrity.[10]
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_ Method of Indication of Poor
Metric Acceptable Value ]
Assessment Quality
) uv < 1.8 suggests protein
Purity (A260/A280) ~2.0 - 2.1[10][11] T
Spectrophotometry contamination.[12]
UV < 1.5 suggests salt or
Purity (A260/A230) > 1.8[10] organic solvent
Spectrophotometry o
contamination.[12]
Automated RIN < 7.0 indicates
Integrity (RIN/RIS) Electrophoresis (e.g., RIN > 8.0 significant

Agilent Bioanalyzer)

degradation.[10]

Integrity (Gel)

Denaturing Agarose

Gel Electrophoresis

Sharp, distinct 28S
and 18S rRNA bands
(ratio ~2:1)

Smearing below the
rRNA bands, a
28S:18S ratio < 1.[13]

Q4: Can the 2A3 reagent itself or the probing conditions cause RNA degradation?

A4: While 2A3 and other SHAPE reagents are designed to modify the 2'-hydroxyl group of

RNA, the experimental conditions can contribute to degradation if not properly controlled.

Prolonged incubation times or non-optimal temperatures can increase the risk of spontaneous

RNA hydrolysis.[14] It is crucial to follow established protocols that use optimized, short

reaction times to minimize this risk.[15] Control experiments without the 2A3 reagent should be

run in parallel to assess any background degradation.[15]

Troubleshooting Guide

Problem: My RNA is degraded before the 2A3 probing reaction (smearing on gel, low RIN

value).

This is the most common issue and almost always points to RNase contamination during RNA

isolation or handling.

Problem: My initial RNA is high quality, but | see significant degradation after the 2A3

modification and purification steps.
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If the input RNA is intact, degradation is occurring during the probing workflow.

e Possible Cause 1: Contaminated Reagents. One or more of your probing buffers (e.g.,
folding buffer, reaction buffer) or the 2A3 stock solution solvent (e.g., DMSO) may be
contaminated with RNases.

o Solution: Prepare fresh buffers using certified RNase-free water and reagents.[7][8] Use
fresh, unopened aliquots of solvents. Consider filtering buffers through a 0.22 um filter as
an extra precaution.

o Possible Cause 2: Incubation Conditions. While SHAPE reactions are typically fast,
excessively long incubation times or high temperatures can promote RNA degradation.

o Solution: Strictly adhere to the recommended incubation time and temperature in your
protocol. Perform a time-course experiment to determine the minimum time required for
sufficient modification without causing degradation.

e Possible Cause 3: Contamination During Post-Probing Cleanup. RNases can be introduced
during the ethanol precipitation or column purification steps used to remove the 2A3 reagent.

o Solution: Ensure all solutions used for cleanup (e.g., sodium acetate, ethanol, RNase-free
water) are sterile and RNase-free.[16] Use a clean centrifuge and work in a designated
RNase-free area.[6]

Experimental Protocols
Protocol: RNA Preparation and Folding for 2A3 Probing

This protocol outlines the critical steps for preparing and folding your RNA sample while
minimizing the risk of degradation.

o Work Area Preparation:

o Thoroughly clean your dedicated bench space, pipettes, and microcentrifuge with an
RNase decontamination solution.[4][8]

o Use certified RNase-free barrier pipette tips, microcentrifuge tubes, and reagents for all
steps.[4][6][7]
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* RNA Sample Preparation:
o Thaw your high-quality stock RNA (RIN > 8.0) on ice.[2][17]

o In a sterile, RNase-free 1.5 mL tube on ice, prepare your RNA sample. For a typical 20 pL
reaction, combine:

» 2-5 g of total RNA
= RNase-free water to a volume of 16 pL

o Denaturation and Refolding:

o

Incubate the RNA sample at 95°C for 2 minutes to denature any existing secondary
structures.

o

Immediately place the tube on ice for 2 minutes to snap-cool.

[¢]

Add 2 pL of 10X RNA folding buffer (e.g., 1 M HEPES pH 8.0, 1 M NaCl, 50 mM MgCI2,
prepared with RNase-free components).

[¢]

Incubate at 37°C for 15-20 minutes to allow the RNA to fold into its thermodynamically
stable conformation.

e Proceed to 2A3 Modification:

o After folding, the RNA is ready for the addition of the 2A3 reagent. Keep the sample at the
reaction temperature (e.g., 37°C) to maintain its structure until the reagent is added.

Workflow Visualization

The following diagram illustrates the key stages of a 2A3 probing experiment and highlights
points where RNA degradation is a significant risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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